Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate
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Overview
Description
Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate: is an organic compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[4-(methylsulfanyl)phenyl]nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the nicotinate ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, esters
Scientific Research Applications
Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-[4-(methylsulfanyl)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Propyl nicotinate
Comparison
Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate is unique due to the presence of the methylsulfanyl-substituted phenyl ring, which imparts distinct chemical and biological properties compared to other nicotinate esters.
Properties
Molecular Formula |
C14H13NO2S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
methyl 5-(4-methylsulfanylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c1-17-14(16)12-7-11(8-15-9-12)10-3-5-13(18-2)6-4-10/h3-9H,1-2H3 |
InChI Key |
VOBIGCUZAZURJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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